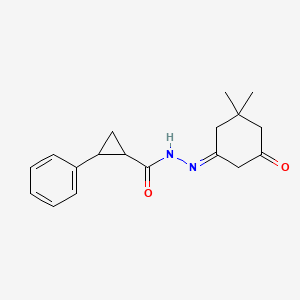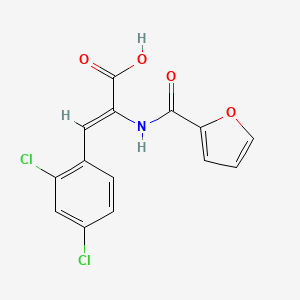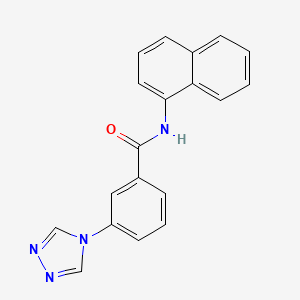![molecular formula C14H20ClN3O3S B5315022 4-chloro-N-ethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5315022.png)
4-chloro-N-ethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-ethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CMPI and is a sulfonamide derivative.
Mecanismo De Acción
The mechanism of action of CMPI is not fully understood. However, studies have suggested that CMPI exerts its antitumor activity by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and plays a crucial role in tumor growth and progression. By inhibiting the activity of CA IX, CMPI reduces the acidity of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
CMPI has been found to have several biochemical and physiological effects. Studies have shown that CMPI inhibits the activity of CA IX, which leads to a decrease in the acidity of the tumor microenvironment. CMPI has also been found to induce apoptosis and cell cycle arrest in cancer cells. In addition, CMPI has neuroprotective effects against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CMPI in lab experiments is its potent antitumor activity against various types of cancer cells. CMPI has also been found to have neuroprotective effects against oxidative stress-induced neuronal damage. However, one of the limitations of using CMPI in lab experiments is its potential toxicity. Studies have shown that CMPI can cause liver and kidney damage in animal models.
Direcciones Futuras
There are several future directions for the research and development of CMPI. One of the future directions is to investigate the potential use of CMPI in combination with other chemotherapeutic agents for the treatment of cancer. Another future direction is to investigate the potential use of CMPI in the treatment of neurodegenerative diseases. Furthermore, future studies should focus on the development of less toxic analogs of CMPI with improved efficacy and safety profiles.
Conclusion
In conclusion, CMPI is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. CMPI has potent antitumor activity against various types of cancer cells and has neuroprotective effects against oxidative stress-induced neuronal damage. However, the potential toxicity of CMPI is a limitation in its use in lab experiments. Future studies should focus on the development of less toxic analogs of CMPI with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of CMPI involves the reaction of 4-chloro-3-nitrobenzoic acid with ethylamine to form 4-chloro-3-nitrobenzamide. This intermediate is then reduced using iron and hydrochloric acid to obtain 4-chloro-3-aminobenzamide. The final step involves the reaction of 4-chloro-3-aminobenzamide with 4-methylpiperazine and sulfonyl chloride to obtain CMPI.
Aplicaciones Científicas De Investigación
CMPI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CMPI is in the field of cancer research. Studies have shown that CMPI has potent antitumor activity against various types of cancer cells, including breast, colon, and lung cancer cells. CMPI has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Another potential application of CMPI is in the field of neurodegenerative diseases. Studies have shown that CMPI has neuroprotective effects against oxidative stress-induced neuronal damage. CMPI has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
4-chloro-N-ethyl-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-3-16-14(19)11-4-5-12(15)13(10-11)22(20,21)18-8-6-17(2)7-9-18/h4-5,10H,3,6-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHZTUSSJKOCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzothiazol-2-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5314950.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5314954.png)
![4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5314955.png)
![methyl 1-({[2-(dimethylamino)-1-methyl-2-oxoethyl]amino}carbonyl)cyclopropanecarboxylate](/img/structure/B5314960.png)
![1-(2-furyl)-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxoethanone](/img/structure/B5314967.png)


![4-(1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5314990.png)
![7-(3-chlorophenyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315004.png)
![4-methoxybenzyl 2-[3-(1-adamantylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B5315009.png)
![N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5315019.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole](/img/structure/B5315027.png)

![N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5315044.png)